Enhanced Lipophilicity (logP) Distinguishes 3,5-Dimethyl from Des-Methyl and Mono-Methyl Analogs
The target compound exhibits a calculated logP of 3.15 (ChemBase) or 3.82 (predicted), compared to the des-methyl analogue (CAS 53162-43-9) with a logP of 2.86–3.23 (ACD/LogD at pH 5.5) and the mono-methyl analogue (CAS 415701-07-4) with a logP of 2.67 [1]. This represents a ΔlogP of +0.29 to +1.15 relative to the des-methyl analogue, indicating greater membrane permeability potential.
| Evidence Dimension | Partition coefficient (logP/logD) |
|---|---|
| Target Compound Data | logP = 3.15 (ChemBase) / 3.82 (predicted) |
| Comparator Or Baseline | Des-methyl (CAS 53162-43-9): logP = 2.86–3.23; Mono-methyl (CAS 415701-07-4): logP = 2.67 |
| Quantified Difference | ΔlogP = +0.29 to +1.15 vs. des-methyl; ΔlogP = +0.48 to +1.15 vs. mono-methyl |
| Conditions | Calculated via ChemBase, ACD/LogD, and XlogP models |
Why This Matters
Higher logP correlates with improved passive membrane permeability, making the target compound a more suitable scaffold for CNS or intracellular targets where moderate-to-high lipophilicity is required.
- [1] ChemBase. 1-(4-chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine. CBID: 234683. http://www.chembase.cn/molecule-234683.html. View Source
